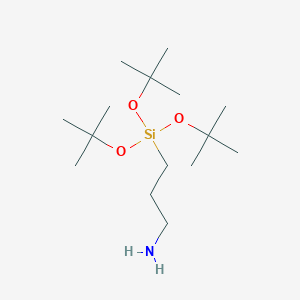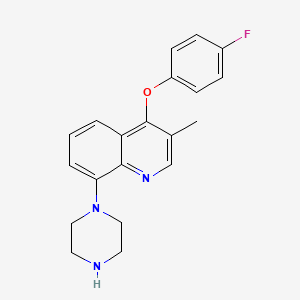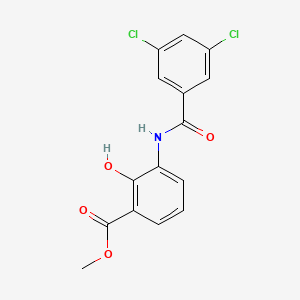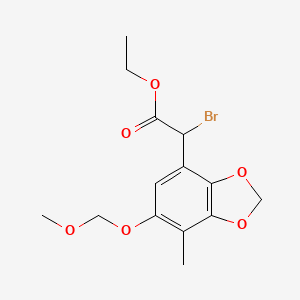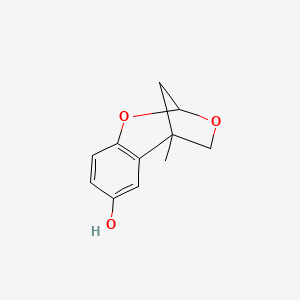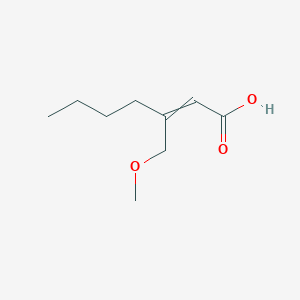
3-(Methoxymethyl)hept-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)hept-2-enoic acid is an organic compound with the molecular formula C9H16O3 It is a derivative of heptenoic acid, characterized by the presence of a methoxymethyl group attached to the second carbon of the hept-2-enoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)hept-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of hept-2-enoic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-(Methoxymethyl)hept-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the hept-2-enoic acid chain to a single bond, resulting in the formation of saturated derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydride (NaH) as a base in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated heptanoic acid derivatives.
Substitution: Formation of various substituted hept-2-enoic acid derivatives.
科学的研究の応用
3-(Methoxymethyl)hept-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Methoxymethyl)hept-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
Hept-2-enoic acid: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
3-(Methoxymethyl)hex-2-enoic acid: Similar structure but with a shorter carbon chain.
Latanoprost acid: A prostaglandin analog with a similar heptenoic acid backbone but different functional groups.
Uniqueness
3-(Methoxymethyl)hept-2-enoic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
922177-87-5 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
3-(methoxymethyl)hept-2-enoic acid |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-8(7-12-2)6-9(10)11/h6H,3-5,7H2,1-2H3,(H,10,11) |
InChIキー |
BORIDQJAERAYJI-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=CC(=O)O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


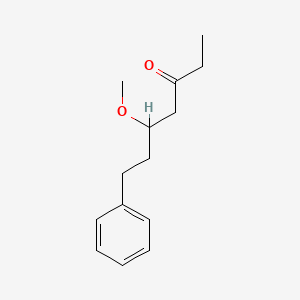
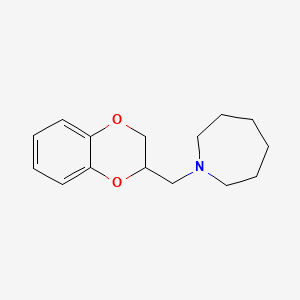
![N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea](/img/structure/B14177990.png)
![N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177991.png)
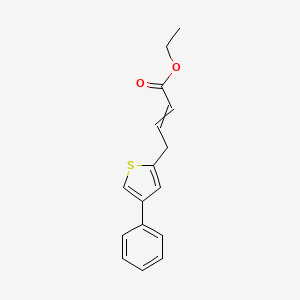
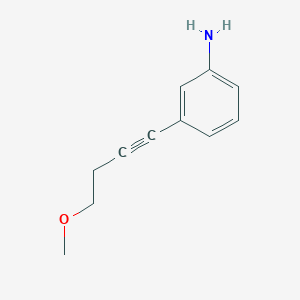

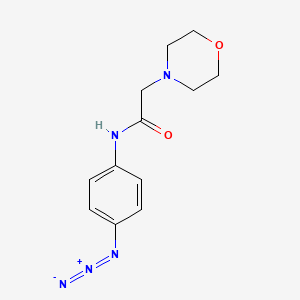
![Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-](/img/structure/B14178015.png)
